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Compound of Interest

Compound Name: N-Ethyl-N-methyl-benzamide

Cat. No.: B13928789 Get Quote

This guide provides comprehensive protocols and technical details for the acylation of N-ethyl-

N-methylamine, a common synthetic transformation in pharmaceutical and chemical research.

The acylation of secondary amines is a fundamental method for the formation of N,N-

disubstituted amides. This reaction is crucial for introducing acyl groups into molecules, which

can modulate their biological activity, physicochemical properties, and serve as key

intermediates in multi-step syntheses.

The core of this process is a nucleophilic acyl substitution, where the lone pair of electrons on

the nitrogen atom of N-ethyl-N-methylamine attacks the electrophilic carbonyl carbon of an

acylating agent.[1][2] The most common and efficient acylating agents for this purpose are acyl

chlorides and acid anhydrides.[3]

The reaction is typically performed under Schotten-Baumann or modified conditions.[4][5]

Classic Schotten-Baumann conditions involve a two-phase system, often an organic solvent

like dichloromethane and an aqueous base (e.g., sodium hydroxide) to neutralize the acidic

byproduct.[6][7] A common modification employs an aprotic organic solvent and an organic

base, such as triethylamine or pyridine, to act as an acid scavenger.[3][8] This approach is

particularly useful for preventing unwanted hydrolysis of the acylating agent and is detailed in

the protocols below.

General Reaction Mechanism
The acylation proceeds via a nucleophilic addition-elimination mechanism.
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Nucleophilic Attack: The secondary amine, N-ethyl-N-methylamine, acts as a nucleophile

and attacks the carbonyl carbon of the acylating agent (acyl chloride or anhydride). This

forms a tetrahedral intermediate where the nitrogen atom bears a positive charge and the

carbonyl oxygen has a negative charge.[3][9]

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double

bond. This results in the expulsion of the leaving group—a chloride ion (from an acyl

chloride) or a carboxylate ion (from an acid anhydride).[1][10]

Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen

atom, neutralizing the positive charge and yielding the final N,N-disubstituted amide product

along with a salt of the base.[3][5]

Experimental Protocols
The following sections provide detailed methodologies for the acylation of N-ethyl-N-

methylamine using both an acyl chloride and an acid anhydride.

Protocol 1: Acylation using an Acyl Chloride (e.g., Acetyl
Chloride)
This protocol describes the synthesis of N-ethyl-N-methylacetamide using acetyl chloride as

the acylating agent and triethylamine as the base.

Materials and Reagents:

N-ethyl-N-methylamine (1.0 equivalent)

Acetyl Chloride (1.1 equivalents)

Triethylamine (1.2 equivalents)

Anhydrous Dichloromethane (DCM)

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an

inert atmosphere (e.g., nitrogen or argon), dissolve N-ethyl-N-methylamine (1.0 eq.) and

triethylamine (1.2 eq.) in anhydrous dichloromethane.

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

Addition of Acylating Agent: Add acetyl chloride (1.1 eq.) dropwise to the cooled solution over

10-15 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic

reaction.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for 2-3 hours.

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the

starting amine is consumed.

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous

sodium bicarbonate solution to neutralize any remaining acid chloride and the triethylamine

hydrochloride salt.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with

dichloromethane (3x).[8]

Washing and Drying: Combine the organic extracts and wash sequentially with water and

then brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.[8]

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure

using a rotary evaporator to yield the crude N-ethyl-N-methylacetamide.

Purification: Purify the crude product by vacuum distillation or flash column chromatography

on silica gel if necessary.[8]
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Protocol 2: Acylation using an Acid Anhydride (e.g.,
Acetic Anhydride)
This protocol details the synthesis of N-ethyl-N-methylacetamide using acetic anhydride. An

organic base is included to accelerate the reaction and neutralize the carboxylic acid

byproduct.

Materials and Reagents:

N-ethyl-N-methylamine (1.0 equivalent)

Acetic Anhydride (1.2 equivalents)

Triethylamine (1.5 equivalents)[8]

Anhydrous Dichloromethane (DCM)

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a dry round-bottom flask with a magnetic stirrer, dissolve N-ethyl-N-

methylamine (1.0 eq.) in anhydrous dichloromethane. Add triethylamine (1.5 eq.).[8]

Cooling: Cool the solution to 0 °C in an ice bath.[8]

Addition of Acylating Agent: Slowly add acetic anhydride (1.2 eq.) dropwise to the stirred

reaction mixture.[8]

Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours.

[8] Reactions with anhydrides are generally slower than with acyl chlorides.[11]

Monitoring: Monitor the reaction's progress by TLC.
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Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium

bicarbonate solution.[8]

Extraction: Transfer the mixture to a separatory funnel and extract the product into

dichloromethane (3x).

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous

MgSO₄ or Na₂SO₄.[8]

Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced

pressure to obtain the crude product.

Purification: Purify the crude N-ethyl-N-methylacetamide by vacuum distillation or flash

column chromatography as required.

Data Presentation
The following table summarizes typical reaction parameters for the acylation of N-ethyl-N-

methylamine. Yields for these reactions are generally high, often exceeding 90% with proper

technique.

Acylating
Agent

Product Solvent Base
Reaction
Time (h)

Temp.
(°C)

Typical
Yield (%)

Acetyl

Chloride

N-ethyl-N-

methylacet

amide

Dichlorome

thane

Triethylami

ne
2–3 0 to RT >95

Acetic

Anhydride

N-ethyl-N-

methylacet

amide

Dichlorome

thane

Triethylami

ne
2–4 0 to RT >95[8]

Benzoyl

Chloride

N-benzoyl-

N-ethyl-N-

methylamin

e

Dichlorome

thane

Triethylami

ne
3–5 0 to RT >95[8]

Visualizations
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General Reaction Scheme
The diagram below illustrates the general chemical transformation for the acylation of N-ethyl-

N-methylamine with an acyl halide.

Reactants

Products

N-ethyl-N-methylamine

N-acyl-N-ethyl-N-methylamine

Base (e.g., Et3N)
Solvent (e.g., DCM)

+ Acyl Halide (R-CO-X)

+ Acid Halide (H-X)

Click to download full resolution via product page

Caption: General reaction for N-acylation of N-ethyl-N-methylamine.

Experimental Workflow
This workflow diagram outlines the key steps from reaction setup to the isolation of the purified

product.
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Reaction Setup
(Amine, Base, Solvent)

Cool to 0 °C

Add Acylating Agent
(Dropwise)

Stir at Room Temp
(2-4 hours)

Quench Reaction
(aq. NaHCO3)

Extract with
Organic Solvent

Wash & Dry
Organic Phase

Concentrate
(Rotary Evaporator)

Purify Product
(Distillation/Chromatography)

Final Product

Click to download full resolution via product page

Caption: Typical experimental workflow for N-acylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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